molecular formula C5H10ClNO3S B1457559 N-methyl-N-(oxolan-3-yl)sulfamoyl chloride CAS No. 1411947-15-3

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Cat. No.: B1457559
CAS No.: 1411947-15-3
M. Wt: 199.66 g/mol
InChI Key: KFLISAKSISCMPI-UHFFFAOYSA-N
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Description

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol . It is characterized by the presence of a sulfamoyl chloride group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride typically involves the reaction of N-methyl-N-(oxolan-3-yl)amine with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    N-methyl-N-(oxolan-3-yl)sulfonamide: Formed through hydrolysis.

Scientific Research Applications

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride primarily involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(oxolan-3-yl)sulfonamide
  • N-methyl-N-(oxolan-3-yl)sulfamide
  • N-methyl-N-(oxolan-3-yl)sulfonyl chloride

Uniqueness

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable sulfonamide derivatives sets it apart from other similar compounds .

Properties

IUPAC Name

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLISAKSISCMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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